An In-Depth Technical Guide to 4-Amino-1-benzylpyrrolidin-2-one
An In-Depth Technical Guide to 4-Amino-1-benzylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-1-benzylpyrrolidin-2-one is a synthetic heterocyclic compound with a pyrrolidinone core structure. This molecule has garnered interest in medicinal chemistry due to its potential as a versatile building block for the synthesis of more complex pharmaceutical agents.[1][2] Preliminary research suggests that 4-Amino-1-benzylpyrrolidin-2-one and its derivatives may possess noteworthy biological activities, including kinase inhibition and antioxidant effects, indicating potential applications in oncology and neuroprotection.[1] This technical guide provides a comprehensive overview of the available scientific information on 4-Amino-1-benzylpyrrolidin-2-one, including its chemical and physical properties, detailed synthesis protocols, and methodologies for evaluating its biological potential.
Chemical and Physical Properties
4-Amino-1-benzylpyrrolidin-2-one is a chiral molecule that is often supplied as a hydrochloride salt to improve its stability and solubility.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-Amino-1-benzylpyrrolidin-2-one | [1] |
| Synonyms | 4-Amino-1-(phenylmethyl)-2-pyrrolidinone | |
| CAS Number | 368429-69-0 (free base), 478832-05-2 (hydrochloride) | [1] |
| Molecular Formula | C₁₁H₁₄N₂O (free base), C₁₁H₁₅ClN₂O (hydrochloride) | [1] |
| Molecular Weight | 190.25 g/mol (free base), 226.70 g/mol (hydrochloride) | [1] |
| Appearance | Not explicitly reported, but related compounds are solids. | |
| Melting Point | Not explicitly reported for the title compound. A related compound, 1-Aminopyrrolidin-2-one hydrochloride, has a melting point around 227°C.[1] | |
| Purity | Commercially available with >95% purity.[1] | |
| Storage | Requires an inert atmosphere and should be stored at room temperature.[1] |
Synthesis Protocols
Two primary methods for the synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives, which are structurally very similar to the topic compound, have been described in the literature. These methods can be adapted for the synthesis of 4-Amino-1-benzylpyrrolidin-2-one.
Method 1: Six-Stage Synthesis
This method involves a six-step reaction sequence starting from itaconic acid and benzylamine.[1]
Experimental Protocol:
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Stage 1: Cyclization. A mixture of itaconic acid and benzylamine is heated to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.
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Stage 2: Esterification. The carboxylic acid is reacted with thionyl chloride in methanol to yield the corresponding methyl ester.
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Stage 3: Reduction. The ester is reduced using sodium borohydride in methanol.
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Stage 4: Chlorination. The resulting alcohol is treated with thionyl chloride to produce the chloride derivative.
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Stage 5: Azide Formation. The chloride is reacted with sodium azide in dimethylformamide (DMF).
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Stage 6: Staudinger Reaction. The azide is reduced with triphenylphosphine, followed by treatment with hydrochloric acid to yield the final amine hydrochloride product.[1]
| Stage | Reagents | Conditions | Yield (%) |
| 1 | Itaconic acid, benzylamine | 130°C, 3h | 85-90 |
| 2 | SOCl₂, methanol | Reflux | 78-82 |
| 3 | NaBH₄, methanol | 20-25°C, 2h | 70-75 |
| 4 | SOCl₂, | 70-80°C, 4h | 65-70 |
| 5 | NaN₃, DMF | 60°C | 60-68 |
| 6 | PPh₃, HCl | Room Temperature, 3h | 50-55 |
Method 2: Four-Stage Synthesis (Avoiding Sodium Azide)
To avoid the use of the hazardous sodium azide, an alternative four-stage synthesis has been developed.[1]
Experimental Protocol:
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Stage 1: Cyclization. Itaconic acid and benzylamine are reacted in toluene under Dean-Stark conditions to yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.
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Stage 2: Reduction. The carboxylic acid is directly reduced to the aminomethyl intermediate using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).[1]
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Stage 3: Salt Formation. The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.[1]
| Stage | Reagents | Conditions | Yield (%) |
| 1 | Itaconic acid, benzylamine, Toluene | Dean-Stark, 5h | 88-92 |
| 2 | LiAlH₄, THF | 0-5°C, 2h | 75-80 |
| 3 | HCl gas, diethyl ether | Room Temperature, 1h | 85-90 |
Biological Activity and Potential Applications
While specific quantitative data for 4-Amino-1-benzylpyrrolidin-2-one is limited in publicly available literature, preliminary studies indicate its potential in two key areas:
Kinase Inhibition
Studies have suggested that 4-Amino-1-benzylpyrrolidin-2-one can effectively inhibit certain protein kinases that are implicated in cancer signaling pathways.[1] This suggests a potential therapeutic application in oncology.[1] However, the specific kinases targeted and the corresponding IC₅₀ values have not been publicly disclosed. Further research is required to elucidate the precise mechanism of action and to identify the specific signaling pathways modulated by this compound.
Antioxidant Activity
Investigations into the antioxidant properties of 4-Amino-1-benzylpyrrolidin-2-one have shown that it can effectively scavenge reactive oxygen species (ROS).[1] This activity suggests potential applications in conditions associated with oxidative stress, such as neurodegenerative diseases and inflammatory conditions.[1] Quantitative data from specific antioxidant assays (e.g., DPPH, ABTS) are needed to fully characterize its antioxidant potential.
Experimental Protocols for Biological Evaluation
The following are detailed methodologies for key experiments to evaluate the biological activity of 4-Amino-1-benzylpyrrolidin-2-one.
Kinase Inhibition Assay (General Protocol)
A general workflow for assessing the kinase inhibitory activity of a novel compound is presented below. The specific kinase, substrate, and detection method would need to be optimized for the target of interest.
Caption: General workflow for a kinase inhibition assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and relatively simple method to evaluate the antioxidant activity of a compound.
Experimental Protocol:
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Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
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Sample Preparation: Prepare a series of dilutions of 4-Amino-1-benzylpyrrolidin-2-one in methanol.
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Reaction: In a 96-well plate, add a specific volume of each sample dilution to the DPPH solution. A control containing only methanol and DPPH solution should be included.
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Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
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Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
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Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined by plotting the percentage of inhibition against the compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another widely used method for assessing antioxidant capacity.
Experimental Protocol:
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Preparation of ABTS radical cation (ABTS•+): A stock solution of ABTS is reacted with potassium persulfate to generate the blue/green ABTS•+ chromophore. This solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
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Sample Preparation: Prepare a series of dilutions of 4-Amino-1-benzylpyrrolidin-2-one in a suitable solvent.
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Reaction: Add a specific volume of each sample dilution to the ABTS•+ solution. A control containing only the solvent and ABTS•+ solution should be included.
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Incubation: Incubate the mixture at room temperature for a defined period.
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Measurement: Measure the decrease in absorbance at the specified wavelength.
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Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC₅₀ value is determined.
Logical Workflow for Novel Compound Evaluation
The following diagram illustrates a logical workflow for the initial evaluation of a novel chemical entity like 4-Amino-1-benzylpyrrolidin-2-one in a drug discovery context.
Caption: A logical workflow for the evaluation of a novel compound.
Conclusion
4-Amino-1-benzylpyrrolidin-2-one represents a promising scaffold for the development of novel therapeutic agents. Its potential as a kinase inhibitor and an antioxidant warrants further investigation. The synthesis of this compound is well-documented, and established protocols are available for the evaluation of its biological activities. Future research should focus on obtaining quantitative data on its biological effects, identifying its specific molecular targets, and exploring its efficacy in relevant disease models. Such studies will be crucial in determining the therapeutic potential of 4-Amino-1-benzylpyrrolidin-2-one and its derivatives.
